molecular formula C13H19BO5 B11852084 2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11852084
M. Wt: 266.10 g/mol
InChI Key: GLXDLPRLPJLAQB-UHFFFAOYSA-N
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Description

2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features a furan ring and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various bases and acids for substitution reactions. The conditions for these reactions can vary, but they generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its boronic ester group, which makes it highly valuable in cross-coupling reactions. This functionality allows it to participate in a wide range of chemical transformations, making it a versatile and useful compound in organic synthesis .

Properties

Molecular Formula

C13H19BO5

Molecular Weight

266.10 g/mol

IUPAC Name

2-[5-(1,3-dioxolan-2-yl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H19BO5/c1-12(2)13(3,4)19-14(18-12)10-6-5-9(17-10)11-15-7-8-16-11/h5-6,11H,7-8H2,1-4H3

InChI Key

GLXDLPRLPJLAQB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3OCCO3

Origin of Product

United States

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